Prion Protein (106-126) (human) (scrambled)

Description

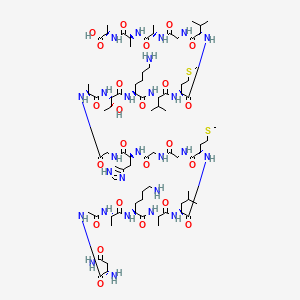

This linear peptide comprises 24 amino acid residues, with a sequence rich in glycine (Gly, 7 residues), alanine (Ala, 7 residues), and methionine (Met, 2 residues). Key structural features include:

- Charged residues: Lysine (Lys, 2 residues) introduces positive charge, which may facilitate interactions with negatively charged biomolecules (e.g., DNA or phospholipid membranes).

- Functional residues: Histidine (His) could confer metal-binding capacity, while threonine (Thr) may participate in post-translational modifications (e.g., phosphorylation).

- Stability considerations: Methionine residues are oxidation-prone, suggesting susceptibility to oxidative degradation under physiological conditions.

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C80H138N26O24S2/c1-38(2)28-54(103-68(117)45(11)96-73(122)50(20-16-18-24-81)99-67(116)42(8)93-58(110)34-87-70(119)49(83)30-56(84)108)76(125)100-52(22-26-131-14)71(120)88-32-57(109)86-33-61(113)98-55(29-48-31-85-37-91-48)72(121)89-35-59(111)94-43(9)69(118)106-64(47(13)107)79(128)101-51(21-17-19-25-82)74(123)105-63(40(5)6)78(127)102-53(23-27-132-15)75(124)104-62(39(3)4)77(126)90-36-60(112)92-41(7)65(114)95-44(10)66(115)97-46(12)80(129)130/h31,37-47,49-55,62-64,107H,16-30,32-36,81-83H2,1-15H3,(H2,84,108)(H,85,91)(H,86,109)(H,87,119)(H,88,120)(H,89,121)(H,90,126)(H,92,112)(H,93,110)(H,94,111)(H,95,114)(H,96,122)(H,97,115)(H,98,113)(H,99,116)(H,100,125)(H,101,128)(H,102,127)(H,103,117)(H,104,124)(H,105,123)(H,106,118)(H,129,130)/t41-,42-,43-,44-,45-,46-,47+,49-,50-,51-,52-,53-,54-,55-,62-,63-,64-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFZQRPSWWDRPI-MBNDGZRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)NCC(=O)NCC(=O)NC(CC1=CNC=N1)C(=O)NCC(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC1=CNC=N1)NC(=O)CNC(=O)CNC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC(=O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C80H138N26O24S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1912.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and Initial Attachment

The C-terminal alanine (Ala21) is anchored to a resin via its carboxyl group. For Boc chemistry , a methylbenzhydrylamine (MBHA) resin is preferred to yield a C-terminal carboxylic acid after hydrogen fluoride (HF) cleavage. In Fmoc chemistry , Wang resin (4-hydroxymethylphenoxymethyl polystyrene) is standard, as it releases the peptide as a free acid upon trifluoroacetic acid (TFA) treatment. Substitution levels of 0.2–0.4 mmol/g are recommended to minimize steric hindrance during chain elongation.

Side-Chain Protection Strategies

Critical protections include:

-

Lysine (Lys4, Lys14) : Boc protection in Fmoc SPPS (Fmoc-Lys(Boc)-OH) or benzyloxycarbonyl (ClZ) in Boc SPPS (Boc-Lys(ClZ)-OH).

-

Histidine (His10) : Trityl (Trt) in Fmoc (Fmoc-His(Trt)-OH) or benzyloxymethyl (Bom) in Boc (Boc-His(Bom)-OH) to prevent imidazole side reactions.

-

Threonine (Thr13) : tert-butyl (tBu) in Fmoc (Fmoc-Thr(tBu)-OH) or benzyl (Bn) in Boc (Boc-Thr(Bn)-OH).

-

Methionine (Met6, Met16) : Left unprotected in Boc SPPS but requires HF cleavage with scavengers (anisole, 1,4-butanedithiol) to suppress oxidation. In Fmoc SPPS, TFA cleavage with 2.5% ethanedithiol (EDT) and 5% water as scavengers is critical.

Boc Chemistry Protocol

Boc SPPS, as demonstrated for glycosylated peptide thioesters, offers advantages for Met-rich sequences due to HF’s reducing environment.

Deprotection and Neutralization

Coupling and Capping

Cleavage and Global Deprotection

HF cleavage (5.4 mL HF, 0.4 mL anisole, 0.8 mL 1,4-butanedithiol at 0°C for 1.5 h) simultaneously removes side-chain protections and liberates the peptide. Post-HF workup includes ether washes and lyophilization of the TFA-extracted crude peptide.

Fmoc Chemistry Protocol

Fmoc SPPS, exemplified in enkephalin synthesis, is more accessible for laboratories lacking HF infrastructure but requires stringent anti-oxidation measures.

Deprotection and Activation

Met Oxidation Mitigation

-

Cleavage Cocktail : TFA:thioanisole:EDT:anisole:water (90:5:3:2:5 v/v) for 3 h at 25°C.

-

Post-Cleavage Handling : Immediate lyophilization and storage under argon minimize Met sulfoxide formation.

Purification and Characterization

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Crude peptides are purified on a C18 column (5 µm, 250 × 10 mm) using a 10–40% acetonitrile (0.1% TFA) gradient over 40 min. The scrambled PrP(106–126) peptide elutes at ~28–32% acetonitrile, with purity ≥85% confirmed by analytical HPLC.

Mass Spectrometry (MS)

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms the molecular weight (calculated: 1912.24 Da; observed: m/z 1913.1 [M+H]⁺).

Yield Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups to modify peptide properties.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide or performic acid for oxidation reactions.

Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for reduction reactions.

Substitution reagents: Various chemical reagents depending on the desired modification.

Major Products Formed

Oxidation: Methionine sulfoxide.

Reduction: Free thiol groups from disulfide bonds.

Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

Peptides like “H-Asn-gly-ala-lys-ala-leu-met-gly-gly-his-gly-ala-thr-lys-val-met-val-gly-ala-ala-ala-OH” have diverse applications in scientific research:

Chemistry: Used as building blocks for more complex molecules and in studying peptide chemistry.

Biology: Serve as models for protein structure and function studies.

Medicine: Potential therapeutic agents for various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of biomaterials and as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. They can interact with various molecular targets, including enzymes, receptors, and other proteins. The pathways involved may include:

Signal transduction: Peptides can act as signaling molecules, binding to receptors and triggering cellular responses.

Enzyme inhibition: Some peptides inhibit enzyme activity by binding to the active site or allosteric sites.

Protein-protein interactions: Peptides can modulate interactions between proteins, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences between the target peptide and structurally related compounds from the evidence:

Key Research Findings

- Cyclic vs. Linear Structures : Cyclic peptides (e.g., ) exhibit enhanced proteolytic stability and bioactivity compared to linear analogs. The target peptide’s linear structure may limit its pharmacokinetic profile despite greater conformational flexibility.

- Residue-Specific Effects: Thiazole rings in improve rigidity and receptor binding, whereas the target peptide lacks non-natural modifications. Aromatic residues (Phe, Trp) in enhance hydrophobic interactions and optical properties, contrasting with the target’s reliance on Ala/Gly for flexibility.

- Functional motifs : The Asn-Gly-Lys subsequence in the target peptide overlaps with tripeptides in , which are implicated in cell adhesion and enzymatic cleavage sites.

Biological Activity

The peptide H-Asn-Gly-Ala-Lys-Ala-Leu-Met-Gly-Gly-His-Gly-Ala-Thr-Lys-Val-Met-Val-Gly-Ala-Ala-Ala-OH, also known as the scrambled human prion protein fragment 106-126, has garnered attention for its potential biological activities. This compound is primarily studied in the context of neurobiology and prion diseases due to its structural similarities to prion proteins.

Molecular Characteristics

- Molecular Weight : 1912.24 g/mol

- Exact Mass : 1910.98 g/mol

- LogP : 0.3342 (indicating moderate lipophilicity)

- Polar Surface Area (PSA) : 839.96 Ų

| Property | Value |

|---|---|

| Molecular Weight | 1912.24 g/mol |

| Exact Mass | 1910.98 g/mol |

| LogP | 0.3342 |

| Polar Surface Area | 839.96 Ų |

Neuroprotective Effects

Research indicates that H-Asn-Gly-Ala-Lys-Ala-Leu-Met-Gly-Gly-His-Gly-Ala-Thr-Lys-Val-Met-Val-Gly-Ala-Ala-Ala-OH exhibits neuroprotective properties, particularly in models of neurodegenerative diseases. Its structure allows it to interact with neuronal membranes, potentially stabilizing them against oxidative stress.

- Mechanism of Action : The peptide is believed to modulate calcium ion influx and reduce oxidative stress within neurons, which are critical factors in neurodegeneration.

- Cell Viability Studies : In vitro studies have shown that this peptide can enhance cell viability in neuronal cell lines subjected to oxidative stress, suggesting a protective role against apoptosis.

Antimicrobial Activity

Preliminary studies suggest that this peptide may possess antimicrobial properties, although more extensive research is required.

- In Vitro Studies : It has been tested against various bacterial strains, showing varying degrees of inhibition.

- Potential Applications : This activity could be harnessed for developing new antimicrobial agents, particularly in treating infections resistant to conventional antibiotics.

Case Study 1: Neuroprotective Mechanism

A study conducted on neuronal cell cultures demonstrated that treatment with H-Asn-Gly-Ala-Lys-Ala-Leu-Met-Gly-Gly-His-Gly-Ala-Thr-Lys-Val-Met-Val-Gly-Ala-Ala-Ala-OH led to a significant increase in cell survival rates when exposed to hydrogen peroxide-induced oxidative stress. The results indicated a reduction in reactive oxygen species (ROS) levels and an increase in antioxidant enzyme activity.

Case Study 2: Antimicrobial Testing

In another study, the peptide was tested against Staphylococcus aureus and Escherichia coli. The results showed that at concentrations above 50 µg/mL, the peptide exhibited a notable reduction in bacterial growth, indicating potential as an antimicrobial agent.

Discussion

The biological activity of H-Asn-Gly-Ala-Lys-Ala-Leu-Met-Gly-Gly-His-Gly-Ala-Thr-Lys-Val-Met-Val-Gly-Ala-Ala-Ala-OH highlights its potential applications in both neuroprotection and antimicrobial therapy. Further research is necessary to elucidate its precise mechanisms of action and to explore its efficacy in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.